7-Cyclopropyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.67 g/mol. This compound belongs to the class of heterocyclic compounds, specifically oxazepanes, which are seven-membered rings containing both nitrogen and oxygen atoms. The cyclopropyl group attached to the oxazepane structure imparts unique chemical properties that make it valuable in various scientific fields.
The compound is classified under heterocyclic compounds with significant applications in medicinal chemistry and organic synthesis. It is often synthesized for research purposes and is available from various chemical suppliers, including BenchChem and Sigma-Aldrich . The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
The synthesis of 7-Cyclopropyl-1,4-oxazepane hydrochloride typically involves cyclization reactions of suitable precursors. One common method includes:
Optimization of reaction conditions, such as temperature and pressure, may be employed to enhance yield and purity during industrial synthesis.
The molecular structure of 7-Cyclopropyl-1,4-oxazepane hydrochloride features a seven-membered ring with one nitrogen atom at position one and one oxygen atom at position four. The cyclopropyl group is attached at position seven. The InChI representation for this compound is:
This structural information indicates the connectivity between atoms within the molecule, essential for understanding its reactivity and interactions.
7-Cyclopropyl-1,4-oxazepane hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to explore its biological activities.
The mechanism of action of 7-Cyclopropyl-1,4-oxazepane hydrochloride is primarily related to its interactions within biological systems. Research indicates that it may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects depending on the target molecules involved. Ongoing studies aim to elucidate these pathways further.
The applications of 7-Cyclopropyl-1,4-oxazepane hydrochloride span several fields:
The versatility of 7-Cyclopropyl-1,4-oxazepane hydrochloride highlights its significance in both academic research and industrial applications.
Gold(I)-catalyzed cycloisomerization represents a cornerstone methodology for constructing the 1,4-oxazepane scaffold, particularly the 7-cyclopropyl variant. This approach leverages vinylidenecyclopropanes (VDCPs) tethered with nucleophilic alcohol or amine functionalities as advanced precursors. Under gold(I) catalysis, these substrates undergo intramolecular cyclization through anti-attack of the heteroatom nucleophile on the activated allene moiety, enabling efficient access to functionalized oxazepanes. The reaction proceeds under mild conditions (room temperature to 50°C) with exceptional functional group tolerance, accommodating diverse substituents on the tether and cyclopropane ring. A critical advantage is the atom-economic nature of this transformation, where the gold catalyst activates the allene system without requiring stoichiometric additives, directly furnishing the seven-membered heterocyclic core characteristic of 1,4-oxazepanes. The methodology has demonstrated scalability, with successful gram-scale syntheses reported, underscoring its synthetic utility for preparing pharmacologically relevant scaffolds like 7-cyclopropyl-1,4-oxazepane [1] [5] [6].
The reaction pathway in gold(I)-catalyzed VDCP cyclizations—carbene versus non-carbene—exerts profound influence on the structural architecture of the resulting 7-substituted-1,4-oxazepane. This mechanistic dichotomy is governed primarily by steric modulation:
Non-Carbene Pathway: VDCP substrates featuring less sterically demanding groups (e.g., methyl, hydrogen) at the allene terminus favor 6-exo-trig cyclization without carbene involvement. This process delivers morpholine or piperazine intermediates that subsequently expand to 7-alkylidenecyclopropane-functionalized oxazepanes via ring enlargement. The absence of gold-carbene intermediates preserves the cyclopropyl ring intact, crucial for installing the 7-cyclopropyl substituent [1] [5].
Carbene Pathway: Bulky substituents (e.g., phenyl, tert-butyl) at the allene moiety divert the reaction through gold-carbenoid intermediates. Here, the initial cyclization triggers cyclopropane ring opening, followed by cyclobutene formation or skeletal reorganization. For oxazepane synthesis, extending the carbon tether length between the VDCP and nucleophile (e.g., -O(CH₂)₃- vs. -OCH₂-) enables selective engagement of the carbene pathway, facilitating 7-endo cyclization to directly afford 7-cyclopropyl-1,4-oxazepanes. The carbene route is indispensable for accessing strained or fused systems, though it necessitates precise chain-length control to prevent competing 5-exo or 6-endo cyclizations [1] [6].
Table 1: Influence of Substituents on Reaction Pathway and Product Distribution
VDCP Substituent | Tether Length | Dominant Pathway | Primary Product | Yield Range |
---|---|---|---|---|
Small (H, Me) | Short (n=1) | Non-carbene | Alkylidenecyclopropane | 60–76% |
Bulky (Ph, t-Bu) | Short (n=1) | Carbene | Cyclobutene-fused morpholine | 40–55% |
Small/Bulky | Extended (n=2–3) | Carbene | 7-Substituted oxazepane | 65–87% |
Complementary to gold catalysis, reductive hydroalkoxylation of alkynyl aminols offers a stereoselective route to 1,4-oxazepanes, including 7-cyclopropyl variants. This methodology exploits the electrophilic character of alkynes activated by in situ-generated gold or silver complexes. Key advancements include:
Substrate-Controlled Divergence: Alkynyl aminols with terminal alkynes undergo regioselective 7-endo-dig cyclization, directly yielding oxazepanes. In contrast, internal alkynes favor 6-exo-dig pathways to morpholines, underscoring the critical role of alkyne substitution pattern. The cyclopropyl group can be introduced via appropriately functionalized alkynyl components (e.g., cyclopropylacetylene derivatives), with subsequent reductive steps installing the ether linkage under hydrogenation or hydride conditions [7].
Cycloadditions: [3+2] or [4+3] annulation strategies employing cyclopropyl-containing dipoles or zwitterions provide alternative access to the oxazepane scaffold. For instance, gold-activated cyclopropyl ynol ethers engage in formal (4+3) cycloadditions with 1,3-dienes, constructing the seven-membered ring with embedded cyclopropyl functionality in a single step. These methods deliver superior step economy but require meticulous optimization of electronic matching between reaction partners [5].
Steric encumbrance and tether length serve as decisive factors in steering regioselectivity during 7-cyclopropyl-1,4-oxazepane assembly:
Steric Control: Increased bulk at the VDCP’s allenic terminus (e.g., triisopropylphenyl vs. phenyl) raises the activation barrier for direct nucleophilic addition, favoring alternative pathways involving cyclopropane cleavage or carbene transfer. This effect is quantified in kinetic studies showing a 15-fold rate reduction when substituting hydrogen with tert-butyl at the allene terminus, directly correlating with pathway bifurcation [1] [6].
Chain-Length Modulation: For VDCP substrates, extending the nucleophile tether from two atoms (e.g., -OCH₂-) to three or four atoms (e.g., -O(CH₂)₂-) switches cyclization mode from disfavored 5-exo or 6-endo to kinetically accessible 7-endo processes. The optimal methylene chain length for oxazepane formation is three atoms (-O-CH₂-CH₂-CH₂-), enabling entropically favored ring closure while minimizing transannular strain. Shorter tethers (<3 atoms) predominantly yield five/six-membered rings, while longer chains (>4 atoms) promote oligomerization or polymerization [1] [5] [9].
Systematic optimization of catalytic parameters is essential for maximizing efficiency in 7-cyclopropyl-1,4-oxazepane synthesis:
Ligand Design: Electron-rich, sterically demanding phosphine ligands significantly enhance catalytic activity and pathway selectivity. XPhosAuCl/AgNTf₂ achieves 87% yield in oxazepane formation, outperforming less bulky ligands (PPh₃AuCl: 35%) or N-heterocyclic carbene complexes (IPrAuCl: <10%). Bisphosphine ligands like t-BuDavePhos further improve yields (71%) in diyne cyclizations preceding oxazepane assembly by suppressing proto-deauration side reactions [1] [2].
Solvent and Additive Effects: Polar aprotic solvents (THF, dioxane) facilitate cationic gold catalyst solvation and substrate activation, with THF affording 95% NMR yield versus chlorobenzene (43%) or acetonitrile (0%, due to catalyst poisoning). Silver additives (AgNTf₂) prove indispensable for generating the active cationic gold species, while Brønsted acids (HNTf₂) or other silver salts (AgSbF₆, AgBF₄) deliver inferior results [1] [5].
Temperature Modulation: Lower temperatures (room temperature) favor oxazepane formation by suppressing competing oligomerization and catalyst decomposition. For VDCP cyclizations, increasing from 25°C to 50°C reduces yields from 87% to 60%, highlighting the thermal sensitivity of the 7-endo transition state [1].
Table 2: Optimization of Catalytic Parameters for Oxazepane Synthesis
Parameter | Optimal Condition | Suboptimal Condition | Yield (Optimal) | Yield (Suboptimal) |
---|---|---|---|---|
Ligand | XPhosAuCl | PPh₃AuCl | 87% | 35% |
Silver Additive | AgNTf₂ (5 mol%) | AgBF₄ (5 mol%) | 87% | 37% |
Solvent | THF | Acetonitrile | 95% (NMR) | 0% |
Temperature | 25°C | 50°C | 87% | 60% |
Catalyst Loading | 5 mol% | 1 mol% | 87% | 28% |
These optimized conditions collectively address challenges in regiocontrol, functional group compatibility, and scalability, establishing a robust platform for synthesizing structurally diverse 7-cyclopropyl-1,4-oxazepane derivatives essential for medicinal chemistry exploration. The integration of mechanistic insights with empirical optimization underscores the sophistication achievable in modern heterocyclic synthesis [1] [2] [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2